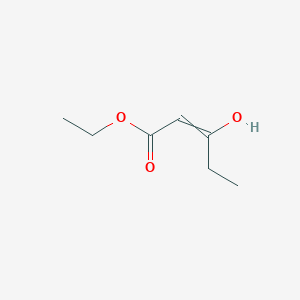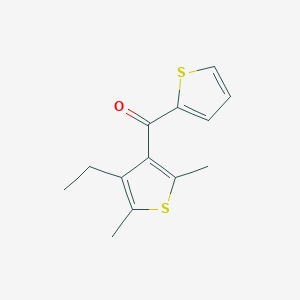
Adenine octosyl acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenine octosyl acid is a unique compound characterized by its unusual 8-carbon furanosyl nucleoside core. This compound is part of a group of nucleoside antibiotics that exhibit a wide range of bioactivities, including antibacterial, antifungal, antitumor, and antiviral properties . The structure of this compound is notable for its bicyclic uronic acid nucleoside framework, which is a precursor to other important compounds such as polyoxin and nikkomycin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenine octosyl acid involves several key steps. One of the primary methods includes the oxidative dephosphorylation of 3′-enolpyruvyl uridine 5′-monophosphate (3′-EUMP) catalyzed by the enzyme PolJ, followed by the cyclization of octofuranulose-uronic acid (OFUA) to this compound through a radical reaction catalyzed by the enzyme PolH . This process highlights the importance of enzymatic catalysis in the formation of the high-carbon sugar nucleoside scaffold.
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological methods, leveraging the capabilities of microorganisms such as Streptomyces species. These microorganisms are engineered to produce the necessary enzymes (PolJ and PolH) that facilitate the biosynthesis of this compound from simpler precursors .
Analyse Chemischer Reaktionen
Types of Reactions
Adenine octosyl acid undergoes various chemical reactions, including:
Oxidation: The oxidative dephosphorylation of 3′-EUMP to form this compound.
Cyclization: The cyclization of OFUA to this compound through a radical reaction.
Common Reagents and Conditions
The key reagents involved in the synthesis of this compound include 3′-EUMP and the enzymes PolJ and PolH. The reaction conditions typically involve controlled environments that facilitate enzymatic activity, such as specific pH levels and temperatures conducive to enzyme function .
Major Products
The major product of these reactions is this compound itself, which serves as a precursor to other biologically active compounds such as polyoxin and nikkomycin .
Wissenschaftliche Forschungsanwendungen
Adenine octosyl acid has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of adenine octosyl acid involves its role as a nucleoside antibiotic. The compound targets specific enzymes involved in the biosynthesis of fungal cell walls, such as chitin synthetase. By inhibiting these enzymes, this compound disrupts the formation of the fungal cell wall, leading to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Adenine octosyl acid can be compared to other nucleoside antibiotics such as:
- Ezomycin
- Malayamycin
- Polyoxin
- Nikkomycin
These compounds share similar structural features, such as the high-carbon sugar nucleoside scaffold, but differ in their specific bioactivities and target enzymes . This compound is unique due to its specific enzymatic synthesis pathway and its role as a precursor to other important nucleoside antibiotics .
Eigenschaften
CAS-Nummer |
60825-13-0 |
|---|---|
Molekularformel |
C13H15N5O6 |
Molekulargewicht |
337.29 g/mol |
IUPAC-Name |
2-(6-aminopurin-9-yl)-3,7-dihydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyran-5-carboxylic acid |
InChI |
InChI=1S/C13H15N5O6/c14-10-6-11(16-2-15-10)18(3-17-6)12-7(20)9-8(24-12)4(19)1-5(23-9)13(21)22/h2-5,7-9,12,19-20H,1H2,(H,21,22)(H2,14,15,16) |
InChI-Schlüssel |
FPRRULCKTZISLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC1C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[(trimethylsilyl)oxy]-1,3,2-oxazaphospholidine](/img/structure/B14612860.png)

![1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone](/img/structure/B14612865.png)

![2-Chloro-1-[1-(methylamino)cyclohexyl]ethanone;hydrochloride](/img/structure/B14612884.png)

![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-{2-[(4-Hydroxybenzoyl)oxy]ethoxy}-4-oxobutanoate](/img/structure/B14612904.png)
![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)


